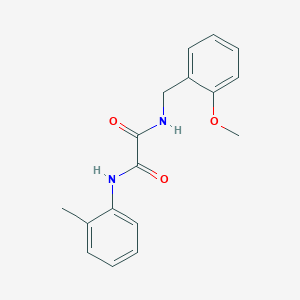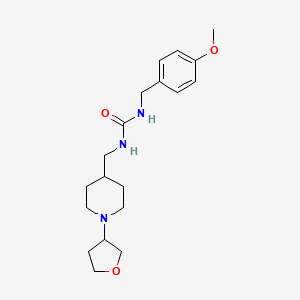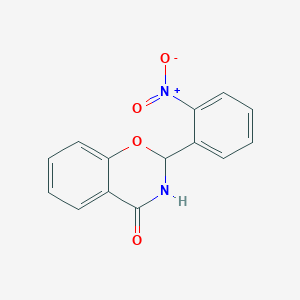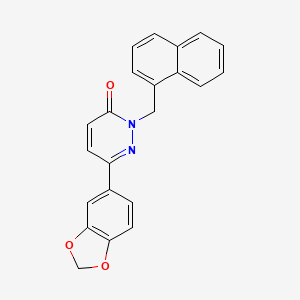![molecular formula C6H10N4 B2875538 [1-(Triazol-1-yl)cyclopropyl]methanamine CAS No. 2287331-50-2](/img/structure/B2875538.png)
[1-(Triazol-1-yl)cyclopropyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(Triazol-1-yl)cyclopropyl]methanamine” is a chemical compound with the molecular formula C6H10N4 . It contains a cyclopropyl group attached to a methanamine group, which is further linked to a triazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was prepared via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole . The reaction conditions were optimized to afford the desired N-alkylated material in near-quantitative yield .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H10N4/c7-5-6(1-2-6)10-4-3-8-9-10/h3-4H,1-2,5,7H2 . This indicates that the molecule contains a cyclopropyl group (C3H5) attached to a methanamine group (CH2NH2), which is further linked to a triazole ring (C2H2N3) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 138.17 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
Research involving [1-(Triazol-1-yl)cyclopropyl]methanamine derivatives has shown promise in the synthesis of new compounds with potential antibacterial and antifungal activities. For instance, a series of derivatives were synthesized and demonstrated moderate to very good activities against pathogenic strains, suggesting their potential as first-line drugs for bacterial and fungal infections (Thomas, Adhikari, & Shetty, 2010).
Catalyst for Chemical Reactions
This chemical structure has been utilized in the development of highly active catalysts for Huisgen 1,3-dipolar cycloadditions, showing outstanding catalytic activity under mild conditions and compatibility with various substrates. Such catalysts are instrumental in organic synthesis, enabling efficient and selective cycloaddition reactions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Anticancer Agent Development
In the realm of anticancer research, this compound derivatives have been explored for their potential as novel and potent cyclin-dependent kinase inhibitors. These compounds have shown significant inhibitory activities against CDK1 and CDK2, essential for cell cycle regulation, and have demonstrated promising in vitro and in vivo efficacy against various human cancer cell lines, marking them as potential leads for anticancer drug development (Lin et al., 2005).
Enantioselective Synthesis
Furthermore, this compound and related structures have been used in enantioselective synthesis, a crucial aspect of creating drugs with specific chiralities. These compounds have been employed in rhodium-catalyzed cyclopropanation reactions to produce boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity, illustrating their utility in synthesizing compounds with precise stereochemical configurations (Miura, Nakamuro, Nikishima, & Murakami, 2016).
Interaction with DNA and Protein Targets
The interaction of triazolyl substituted derivatives with biological targets such as DNA and enzymes has been a subject of computational and experimental studies, providing insights into their mechanism of action at the molecular level. These interactions are crucial for understanding the pharmacodynamics of potential therapeutic agents and for designing drugs with enhanced efficacy and selectivity (Luo et al., 2015).
Safety and Hazards
The safety information for “[1-(Triazol-1-yl)cyclopropyl]methanamine” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: calling a poison center or doctor if feeling unwell (P301+P312) .
Direcciones Futuras
The future directions for “[1-(Triazol-1-yl)cyclopropyl]methanamine” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could also be a focus of future research .
Propiedades
IUPAC Name |
[1-(triazol-1-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-6(1-2-6)10-4-3-8-9-10/h3-4H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCWZYBSTKKEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875455.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2875456.png)










![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2875476.png)

